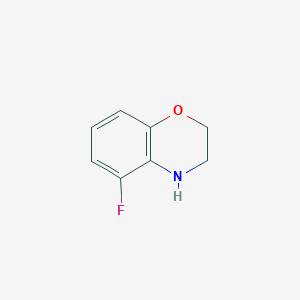

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

Übersicht

Beschreibung

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8FNO . It has a molecular weight of 153.16 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature . One efficient method involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine consists of a benzene ring fused with a 3,4-dihydro-2H-1,4-benzoxazine ring . The benzene ring carries a fluorine atom at the 5-position .Physical And Chemical Properties Analysis

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 235.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 38.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

- Protox-Inhibiting Herbicides : Some derivatives of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine exhibit high efficacy as herbicides, acting through the inhibition of protoporphyrinogen oxidase (protox). These compounds show promise due to their broad-spectrum activity and safety to crops, with some possessing commercial levels of herbicidal activity comparable to existing protox-inhibiting herbicides (Huang et al., 2005). Additional research into N-phenylphthalimide derivatives indicated higher protox inhibiting herbicidal activity, offering insights into the development of more effective and economically viable herbicides (Y. Hai, 2007).

Pharmaceutical Applications

- Antibacterial and Antithrombotic Properties : Certain 1,4-benzoxazine derivatives show promise in the pharmaceutical industry due to their antibacterial and dual antithrombotic activities. For example, fluorinated 1,4-benzoxazine derivatives possessing both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities were identified, highlighting their potential as dual antithrombotic compounds (Ilić et al., 2012). Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives also displayed potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, showcasing their potential in addressing antibiotic resistance (Asahina et al., 2008).

Polymer Science

- Thermosetting Resins : Benzoxazine-based monomers, including those derived from 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, are recognized for their role in producing next-generation thermosetting resins. These resins are noted for their catalyst-free curing, high thermal stability, and low volume shrinkage, making them suitable for advanced composite materials and coatings (Muraoka et al., 2022).

Chemical Synthesis

- Synthetic Methodologies : The synthesis and study of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives provide valuable insights into novel chemical reactions and synthetic strategies. For example, the exploration of nucleophilic vinylic substitution reactions with gem-difluoroenamides for heterocyclic synthesis highlights innovative approaches to crafting fluorinated 1,4-benzoxazines and benzoxazepin-5-ones (Meiresonne et al., 2015).

Safety and Hazards

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is classified under the GHS07 hazard class . It may be harmful if swallowed, in contact with skin, or inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds like benzoylthiophenes have been reported to act as allosteric enhancers of agonist activity at the a1 adenosine receptor .

Biochemical Pathways

It is known that allosteric enhancers of the a1 adenosine receptor can modulate the activity of this receptor, which plays a role in various physiological processes including heart rate regulation and neurotransmission .

Result of Action

Modulation of the a1 adenosine receptor can have various effects depending on the specific physiological context .

Eigenschaften

IUPAC Name |

5-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQHKLQOTXHQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716523 | |

| Record name | 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

1067171-66-7 | |

| Record name | 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)

![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)

![1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1441654.png)

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

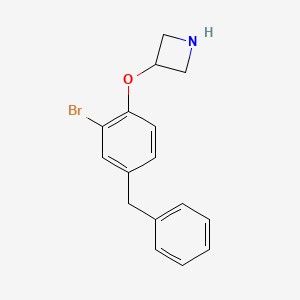

![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)